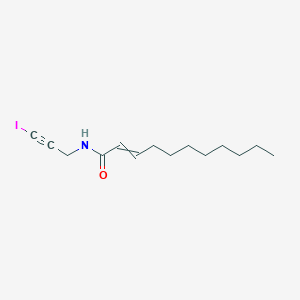

N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide

Description

N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide is a specialized organic compound characterized by a propargyl-iodide moiety (3-iodoprop-2-yn-1-yl) attached via an amide linkage to an undec-2-enamide backbone. This structure combines a long unsaturated hydrocarbon chain (undec-2-enamide) with a reactive iodoalkyne group, making it a candidate for applications in medicinal chemistry, catalysis, and materials science. Its structural determination may involve crystallographic tools like SHELX, which is widely used for small-molecule refinement .

Properties

CAS No. |

62858-09-7 |

|---|---|

Molecular Formula |

C14H22INO |

Molecular Weight |

347.23 g/mol |

IUPAC Name |

N-(3-iodoprop-2-ynyl)undec-2-enamide |

InChI |

InChI=1S/C14H22INO/c1-2-3-4-5-6-7-8-9-11-14(17)16-13-10-12-15/h9,11H,2-8,13H2,1H3,(H,16,17) |

InChI Key |

LERNUZSMZWWQOW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CC(=O)NCC#CI |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide typically involves the reaction of an appropriate alkyne with an iodine source under specific conditions. One common method is the iodination of a propynyl group, followed by the coupling of the iodinated intermediate with an undec-2-enamide. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction Reactions: Reduction of the compound can lead to the formation of alkanes or other reduced products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or acetonitrile.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide has several scientific research applications:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Iodoprop-2-YN-1-YL)undec-2-enamide involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or enzymes. The propynyl group can undergo further chemical modifications, enhancing the compound’s reactivity and specificity. The undec-2-enamide structure provides a hydrophobic tail, facilitating membrane permeability and cellular uptake.

Comparison with Similar Compounds

Key Observations :

Implications for the Target Compound :

- If synthesized similarly to , the target compound’s long hydrocarbon chain may further reduce yields due to steric hindrance during amide bond formation.

- The propargyl-iodide group’s reactivity (shared with ) could enable participation in transition-metal-catalyzed transformations, though the amide group may modulate electronic effects differently than ether linkages.

Reactivity in Catalytic Systems:

- Gold-Catalyzed Cyclization : Aryl (3-iodoprop-2-yn-1-yl) ethers undergo Au(I)-catalyzed hydroarylation to form 3-iodoindene derivatives via 1,2-iodine shifts . The iodine atom acts as a directing group, critical for regioselectivity.

- Target Compound’s Potential: The amide group in this compound may alter reaction pathways compared to ethers. For example, the electron-withdrawing nature of the amide could slow Au(I) coordination, while the long alkyl chain might sterically hinder cyclization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.